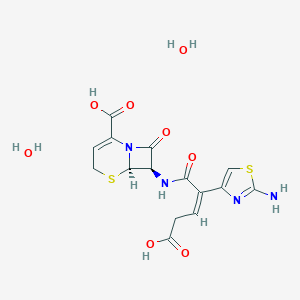

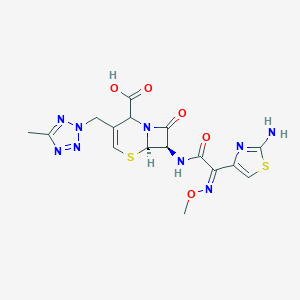

Ceftibuten dihydrate

Vue d'ensemble

Description

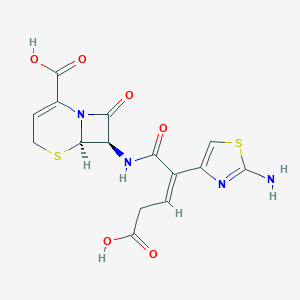

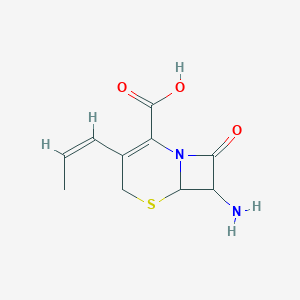

Ceftibuten dihydrate is the dihydrate of ceftibuten. It is used as an orally administered treatment for urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It contains a ceftibuten.

This compound is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.

See also: Ceftibuten (has active moiety).

Applications De Recherche Scientifique

Traitement des exacerbations bactériennes aiguës de la bronchite chronique (ABECB)

Le ceftibuten dihydrate est couramment utilisé dans le traitement des exacerbations bactériennes aiguës de la bronchite chronique (ABECB) . Il s'agit d'un antibiotique céphalosporine de troisième génération administré par voie orale .

Traitement de l'otite moyenne aiguë bactérienne

Une autre application du this compound est le traitement de l'otite moyenne aiguë bactérienne . Cette affection est une infection de l'oreille moyenne, fréquente chez les enfants.

Traitement de la pharyngite et de l'amygdalite

Le this compound est également utilisé pour traiter la pharyngite et l'amygdalite . Ce sont des infections de la gorge et des amygdales respectivement, souvent causées par des bactéries.

Traitement des infections des voies respiratoires inférieures (IVRI)

Le this compound est utilisé en association avec l'acide clavulanique pour traiter les infections des voies respiratoires inférieures (IVRI) causées par des bactéries sensibles .

Traitement des infections bactériennes

Le this compound est utilisé pour traiter diverses infections bactériennes . Il est efficace contre un large éventail de bactéries, ce qui en fait un antibiotique polyvalent.

Recherche en pharmacocinétique et pharmacodynamie

Le this compound a été étudié dans un modèle d'infection de la cuisse murine neutropénique pour caractériser sa pharmacocinétique et sa pharmacodynamie . Cette recherche permet de comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme, ainsi que ses effets sur l'organisme.

Recherche en complexation médicament-métal

Des recherches ont été menées sur la complexation du this compound avec les métaux . La complexation du médicament avec le métal peut améliorer son efficacité dans le traitement de plusieurs maladies infectieuses .

Recherche sur le traitement des infections causées par les Entérobactéries

Le this compound a été évalué dans une étude contre des isolats d'Entérobactéries n'exprimant aucune résistance enzymatique cliniquement pertinente connue ou hébergeant une β-lactamase à spectre élargi (BLSE)

Mécanisme D'action

Target of Action

Ceftibuten dihydrate is a third-generation cephalosporin antibiotic . Its primary target is the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Ceftibuten exerts its bactericidal action by binding to the PBPs . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . It is also highly stable against β-lactamases, enzymes that often confer resistance to other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting this pathway, Ceftibuten prevents the formation of the bacterial cell wall, which is composed mainly of peptidoglycan. This leads to cell lysis and death, effectively eliminating the bacterial infection.

Result of Action

The molecular and cellular effects of Ceftibuten’s action result in the death of the bacterial cells . By inhibiting cell wall synthesis, the bacterial cells become unable to maintain their structural integrity, leading to cell lysis . This effectively controls and eliminates the bacterial infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can potentially affect the action of β-lactam antibiotics like Ceftibuten. Ceftibuten is known to be highly stable against β-lactamases . Other factors such as pH, temperature, and the presence of other drugs can also potentially influence the action of Ceftibuten.

Analyse Biochimique

Biochemical Properties

Ceftibuten dihydrate exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to the inhibition of cell-wall synthesis .

Cellular Effects

This compound is used to treat various bacterial infections, indicating that it has significant effects on bacterial cells. It inhibits cell-wall synthesis, which is crucial for bacterial survival

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell-wall synthesis in bacteria. It binds to essential target proteins in the bacterial cell wall, preventing the proper formation of the cell wall and leading to the death of the bacteria .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with essential target proteins in the bacterial cell wall, affecting the metabolic flux of cell-wall synthesis .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTVBYDDFPFAF-DKOGRLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-34-8 | |

| Record name | Ceftibuten dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIBUTEN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

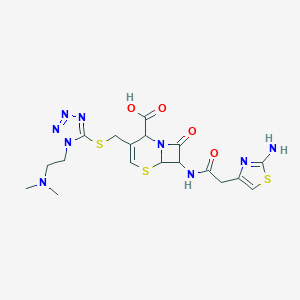

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

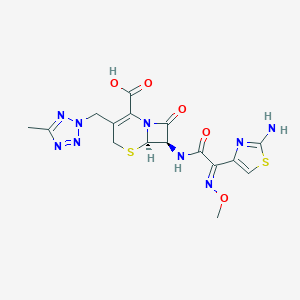

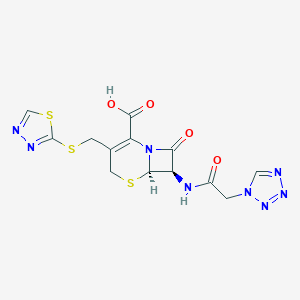

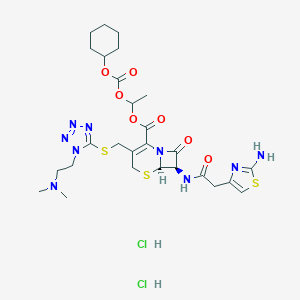

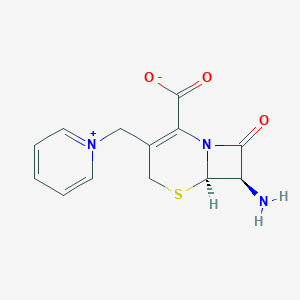

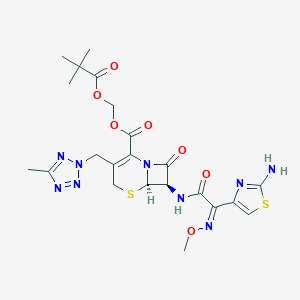

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)

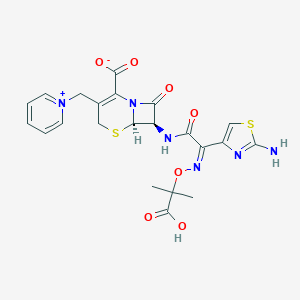

![1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt](/img/structure/B193859.png)